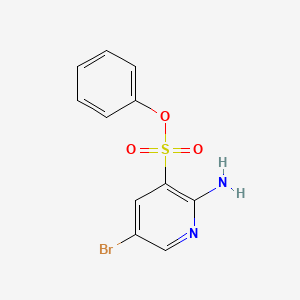
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a sulfonic acid group, an amino group, a bromine atom, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester typically involves multiple steps. One common approach is to start with 2-amino-5-bromopyridine, which undergoes sulfonation to introduce the sulfonic acid group. This intermediate is then esterified with phenol to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom and phenyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromopyridine-5-sulfonic acid: Similar structure but lacks the phenyl ester group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of a sulfonic acid group.
5-Bromo-3-pyridinesulfonic acid: Similar structure but lacks the amino group.
Uniqueness
3-Pyridinesulfonic acid, 2-amino-5-bromo-, phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenyl ester group, in particular, enhances its versatility in organic synthesis and its potential biological activities.
Properties
CAS No. |
646053-44-3 |
|---|---|
Molecular Formula |
C11H9BrN2O3S |
Molecular Weight |
329.17 g/mol |
IUPAC Name |
phenyl 2-amino-5-bromopyridine-3-sulfonate |
InChI |
InChI=1S/C11H9BrN2O3S/c12-8-6-10(11(13)14-7-8)18(15,16)17-9-4-2-1-3-5-9/h1-7H,(H2,13,14) |
InChI Key |
LYLYKUNOKQKNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
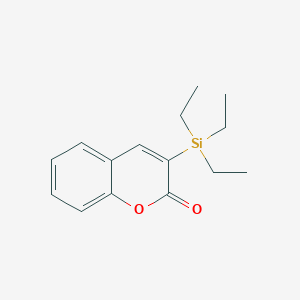
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
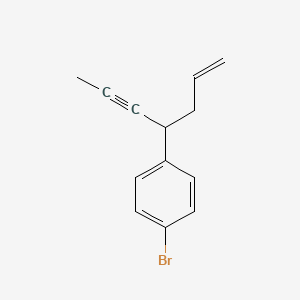
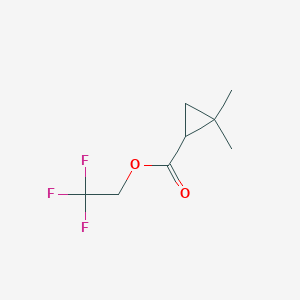
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
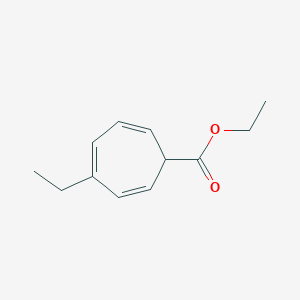
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
